molecular formula C11H13ClFNS B13233700 N-(3-chloro-4-fluorophenyl)thian-4-amine

N-(3-chloro-4-fluorophenyl)thian-4-amine

Cat. No.: B13233700
M. Wt: 245.74 g/mol
InChI Key: ALHBXPKTKRBDGG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)thian-4-amine is an organic compound that belongs to the class of thian-4-amines This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)thian-4-amine typically involves the reaction of 3-chloro-4-fluoroaniline with thian-4-amine under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of ethanol as a solvent . This reaction is preferred due to its efficiency and the relatively mild conditions required.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of green solvents and catalysts can also be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)thian-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)thian-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity . Additionally, it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)thian-4-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of chloro and fluoro substituents can enhance its stability and binding properties, making it a valuable compound for various applications.

Biological Activity

N-(3-chloro-4-fluorophenyl)thian-4-amine is a compound with significant potential in medicinal chemistry due to its unique structural features, particularly the thiane ring and halogenated aromatic substituents. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Structural Overview

This compound consists of a thiane ring linked to a 3-chloro-4-fluorophenyl group via an amine bond. The presence of halogen atoms (chlorine and fluorine) on the phenyl ring enhances the compound's chemical reactivity and biological interactions. The thiane ring contributes to its unique electronic properties, which may influence its biological efficacy.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • Compounds with similar structural features often exhibit enzyme inhibition properties. The halogenated aromatic rings can interact with various enzymes, potentially modulating metabolic pathways.
  • Receptor Binding :
    • The structural characteristics may allow this compound to bind to specific receptors involved in neurotransmitter systems or other signaling pathways. This could lead to alterations in physiological responses.
  • Antimicrobial Activity :
    • Halogenated compounds are frequently studied for their antimicrobial properties. Preliminary investigations suggest that this compound could exhibit similar effects, warranting further exploration in this area.
  • Hydrogen Bonding :
    • The amine group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as proteins and nucleic acids, which is crucial for its biological activity.

Comparative Analysis

The biological activity of this compound can be compared with other thian derivatives and halogenated compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineThiazole ring, chloro and fluoro substituentsAntibacterial properties against Staphylococcus aureus
N-(3-fluorophenyl)thian-4-amineFluorinated phenyl groupPotential antimicrobial and anticancer properties
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amineQuinazoline core, multiple substitutionsEGFR inhibitor with potent anticancer activity

Anticancer Potential

Research has indicated that compounds structurally related to this compound can act as effective inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. For instance, derivatives with similar substituents have shown nanomolar IC50 values against various cancer cell lines, indicating strong cytotoxic effects .

Antimicrobial Studies

In vitro studies have demonstrated that certain thian derivatives possess significant antibacterial activity. For example, compounds with halogen substitutions have been tested against bacterial strains such as Staphylococcus aureus, showing promising results that could be extrapolated to this compound .

Properties

Molecular Formula

C11H13ClFNS

Molecular Weight

245.74 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)thian-4-amine

InChI

InChI=1S/C11H13ClFNS/c12-10-7-9(1-2-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2

InChI Key

ALHBXPKTKRBDGG-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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